molecular formula C15H18N4 B3175806 4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine CAS No. 959490-40-5

4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine

Cat. No.: B3175806
CAS No.: 959490-40-5
M. Wt: 254.33 g/mol
InChI Key: CTURYNZJBQEQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of medicinal chemistry. Their structural diversity and ability to interact with biological targets have made them indispensable in the development of new therapeutic agents. The presence of heteroatoms, such as nitrogen, oxygen, and sulfur, imparts unique physicochemical properties that influence factors like solubility, lipophilicity, and hydrogen bonding capacity. These characteristics are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a particularly privileged scaffold in drug discovery. This is evidenced by its presence in a wide array of biologically active molecules, including natural products and synthetic drugs.

Overview of Pyrimidine Scaffolds in Biological Systems Research

The significance of the pyrimidine scaffold is deeply rooted in nature. It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA). This inherent biological relevance has inspired extensive research into pyrimidine derivatives as potential therapeutic agents.

The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a vast chemical space for exploration. This has resulted in the development of pyrimidine-containing drugs with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The ability of the pyrimidine core to serve as a bioisosteric replacement for other aromatic systems further enhances its utility in drug design.

Significance of Investigating Novel Piperazine-Substituted Pyrimidines: The Case of 4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine

The incorporation of a piperazine (B1678402) moiety onto a pyrimidine scaffold has been shown to be a fruitful strategy in medicinal chemistry. Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, can significantly influence a molecule's pharmacological profile. It can enhance aqueous solubility, act as a linker to other functional groups, and interact with various biological targets. The combination of a pyrimidine core and a piperazine substituent can lead to synergistic effects, resulting in compounds with enhanced potency and selectivity.

While detailed, publicly available research specifically on this compound is limited, the investigation of such novel derivatives is driven by the potential to discover new bioactive molecules. The synthesis and evaluation of analogous 4-aryl-6-(piperazin-1-yl)pyrimidine derivatives have demonstrated a range of biological activities, suggesting that this chemical scaffold holds promise for further therapeutic development. For instance, similar structures have been investigated for their potential as antitrypanosomal agents. nih.govescholarship.orgosti.gov

The general synthetic approach to such compounds often involves a multi-step process. A common strategy includes the cyclization of a chalcone-like precursor with a source of the pyrimidine ring, followed by the introduction of the piperazine moiety, often through nucleophilic substitution of a suitable leaving group on the pyrimidine ring. nih.gov

Table 1: Key Structural Components of this compound and Their Significance

ComponentStructureSignificance in Medicinal Chemistry
Pyrimidine Core A six-membered heterocyclic aromatic ring with two nitrogen atoms.A privileged scaffold found in nucleobases and numerous drugs, offering versatile substitution patterns and a wide range of biological activities. juniperpublishers.com
Piperazine Moiety A six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4.Often incorporated to improve solubility, act as a linker, and interact with biological targets. Known to be a key pharmacophore in many approved drugs. researchgate.net
2-Methylphenyl Group (o-tolyl) A phenyl group with a methyl substituent at the ortho position.Provides a specific steric and electronic profile that can influence binding affinity and selectivity for biological targets.

Properties

IUPAC Name

4-(2-methylphenyl)-6-piperazin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-12-4-2-3-5-13(12)14-10-15(18-11-17-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTURYNZJBQEQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=N2)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 4 2 Methylphenyl 6 Piperazin 1 Ylpyrimidine

Synthetic Pathways to Access the 4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine Core Structure

The construction of the this compound core is typically achieved through a multi-step synthetic sequence. A common and logical approach involves the initial formation of a suitably substituted pyrimidine (B1678525) ring, followed by the introduction of the piperazine (B1678402) moiety.

Precursor Synthesis and Intermediate Transformations

A key precursor for the synthesis of the target compound is a 4-chloro-6-(substituted-phenyl)-pyrimidine. The synthesis of such precursors can be accomplished by conventional methods without the need for special catalysts nih.gov. One established route to a related precursor, 4,6-dichloro-2-methylpyrimidine, involves a cyclocondensation reaction. Under ice bath conditions, sodium methoxide, dimethyl malonate, and acetamidine (B91507) hydrochloride are reacted in methanol (B129727). Following the reaction, the methanol is removed by distillation under reduced pressure, and the resulting solid, 4,6-dihydroxy-2-methylpyrimidine, is obtained after acidification and crystallization google.com. This dihydroxy intermediate can then be chlorinated using a reagent such as triphosgene (B27547) in the presence of N,N-diethylaniline in dichloroethane to yield the corresponding 4,6-dichloropyrimidine (B16783) google.com.

A plausible pathway to the specific 4-chloro-6-(2-methylphenyl)pyrimidine intermediate would involve the condensation of a 1,3-dicarbonyl compound or its equivalent, bearing a 2-methylphenyl group, with a suitable amidine or urea (B33335) derivative, followed by chlorination. For instance, the reaction of 2-methylacetophenone with diethyl oxalate (B1200264) could provide a diketoester intermediate, which can then be cyclized and subsequently chlorinated nih.govresearchgate.netlibretexts.org.

Once the 4-chloro-6-(2-methylphenyl)pyrimidine intermediate is obtained, the final step is the introduction of the piperazine ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to displacement by nucleophiles, particularly when the ring is activated by the presence of nitrogen atoms nih.govstackexchange.com. The reaction of 4-chloro-6-(2-methylphenyl)pyrimidine with an excess of piperazine, often in a suitable solvent and sometimes in the presence of a base to scavenge the liberated HCl, would yield the desired this compound mdpi.com.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step.

For the initial cyclocondensation to form the pyrimidine ring, key parameters to optimize include the choice of base, solvent, and reaction temperature. The subsequent chlorination of the dihydroxypyrimidine intermediate often requires careful control of the chlorinating agent (e.g., phosphoryl chloride, thionyl chloride, or triphosgene) and the reaction temperature to avoid side reactions google.comgoogleapis.com.

The final nucleophilic aromatic substitution with piperazine can also be optimized. Factors influencing the yield and purity of the product include the solvent, reaction temperature, and the presence of a catalyst. While traditional SNAr reactions may proceed with thermal heating, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, can also be employed. This palladium-catalyzed reaction could offer milder reaction conditions and potentially higher yields, although it introduces the need for a specific catalyst and ligand system. Optimization of the Buchwald-Hartwig amination would involve screening various palladium precatalysts, phosphine (B1218219) ligands, and bases to identify the most effective combination for the coupling of piperazine with the 4-chloro-6-(2-methylphenyl)pyrimidine substrate.

StepReactionKey Parameters for OptimizationPotential Conditions
1Pyrimidine Ring FormationBase, Solvent, Temperature, Reactant StoichiometrySodium ethoxide in ethanol (B145695), reflux
2ChlorinationChlorinating agent, Temperature, SolventPOCl₃, reflux; or SOCl₂/DMF
3Piperazine Coupling (SNAr)Solvent, Temperature, Base, Piperazine equivalentsPiperazine in refluxing ethanol or isopropanol (B130326) with K₂CO₃

Strategies for Chemical Derivatization and Analogue Generation

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Modification of the Phenyl Moiety

The 2-methylphenyl group provides opportunities for further functionalization. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the phenyl ring.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The directing effects of the existing methyl group and the pyrimidine ring will influence the position of substitution.

Nitration: Nitration of the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. The reaction conditions, particularly the temperature and concentration of the acids, would need to be carefully controlled to achieve selective mononitration and avoid unwanted side reactions rsc.org. The resulting nitro group can then serve as a handle for further transformations, such as reduction to an amino group.

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups can be achieved via Friedel-Crafts reactions using an appropriate acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

ReactionReagents and ConditionsPotential Products
BrominationNBS, Acetic AcidBromo-substituted phenyl derivatives
NitrationHNO₃, H₂SO₄, 0°CNitro-substituted phenyl derivatives
AcylationAcyl chloride, AlCl₃, CS₂Acyl-substituted phenyl derivatives

Substitution on the Piperazine Ring

The secondary amine of the piperazine ring is a versatile site for derivatization, allowing for the introduction of a wide range of substituents.

N-Alkylation: The piperazine nitrogen can be readily alkylated using various alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base such as potassium carbonate or triethylamine (B128534) nih.govmdpi.comgoogle.comresearchgate.netresearchgate.net. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for introducing alkyl groups nih.gov.

N-Acylation: Acylation of the piperazine nitrogen can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct researchgate.netsemanticscholar.orgnih.gov. This allows for the introduction of a variety of amide functionalities.

N-Arylation: The introduction of an aryl or heteroaryl group on the piperazine nitrogen can be accomplished through Buchwald-Hartwig or Ullmann-type cross-coupling reactions with aryl halides or triflates. These reactions typically require a palladium or copper catalyst, a suitable ligand, and a base.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives.

DerivatizationReagents and ConditionsFunctional Group Introduced
N-AlkylationAlkyl halide, K₂CO₃, Acetonitrile (B52724)Alkyl group
N-AcylationAcyl chloride, Triethylamine, DichloromethaneAcyl group (Amide)
N-ArylationAryl halide, Pd catalyst, Ligand, BaseAryl group
SulfonylationSulfonyl chloride, PyridineSulfonyl group (Sulfonamide)

Alterations to the Pyrimidine Nucleus

Modification of the pyrimidine core itself is also a viable strategy for generating analogues, although it can be more challenging due to the inherent electronic nature of the ring. The pyrimidine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack but resistant to electrophilic substitution nih.govrsc.orgnih.gov.

Advanced Synthetic Approaches for Library Creation

The creation of a chemical library based on the this compound scaffold can be systematically approached by considering three primary points of diversification: the pyrimidine core, the aryl substituent at the 4-position, and the piperazine moiety at the 6-position. Advanced synthetic strategies, including combinatorial chemistry and diversity-oriented synthesis, are instrumental in efficiently generating a multitude of analogues. nih.govnih.govcapes.gov.br

A convergent synthetic strategy is often the most efficient for library creation. This involves the synthesis of key intermediates that can be readily modified in the final steps of the synthetic sequence. For the target scaffold, a plausible approach involves the preparation of a versatile pyrimidine intermediate, which can then be coupled with a diverse set of building blocks.

A key intermediate for library generation is a di- or tri-substituted pyrimidine, such as 2,4-dichloro-6-(2-methylphenyl)pyrimidine. This intermediate allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. nih.gov The chlorine atoms at the 2- and 4-positions can be selectively displaced by different nucleophiles under varying reaction conditions.

To generate a library of analogues, the following synthetic approaches can be employed:

Diversification of the Piperazine Moiety:

The piperazine ring offers a prime location for introducing diversity. Starting with a common intermediate like 4-chloro-6-(2-methylphenyl)pyrimidine, a variety of substituted piperazines can be introduced at the 6-position via SNAr. nih.govresearchgate.net This approach allows for the incorporation of a wide range of functionalities on the piperazine nitrogen, including alkyl, aryl, acyl, and sulfonyl groups. Parallel synthesis techniques can be utilized to react the pyrimidine intermediate with a library of commercially available or custom-synthesized piperazine derivatives in a multi-well format. nih.gov

Table 1: Representative Library of Piperazine-Modified Analogues

Compound IDR Group on PiperazineSynthetic Method
1a-CH3Nucleophilic Aromatic Substitution with N-methylpiperazine
1b-C(O)CH3Nucleophilic Aromatic Substitution with N-acetylpiperazine
1c-SO2PhNucleophilic Aromatic Substitution with N-phenylsulfonylpiperazine
1d-CH2CH2OHNucleophilic Aromatic Substitution with N-(2-hydroxyethyl)piperazine

Diversification of the Aryl Moiety:

The 2-methylphenyl group at the 4-position of the pyrimidine ring can be varied using cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov The synthesis would start with a 4-chloro- or 4-bromopyrimidine (B1314319) intermediate, which can be coupled with a diverse library of boronic acids or boronate esters. This methodology allows for the introduction of a wide array of substituted aryl and heteroaryl groups, thereby extensively exploring the SAR of this region of the molecule.

Table 2: Representative Library of Aryl-Modified Analogues

Compound IDAryl Group at Position 4Synthetic Method
2a4-FluorophenylSuzuki coupling with 4-fluorophenylboronic acid
2b3-MethoxyphenylSuzuki coupling with 3-methoxyphenylboronic acid
2c2-ThienylSuzuki coupling with thiophene-2-boronic acid
2d4-PyridylSuzuki coupling with pyridine-4-boronic acid

Multi-component Reactions for Core Synthesis:

For a more diversity-oriented approach, multi-component reactions (MCRs) can be employed to construct the pyrimidine ring itself from a variety of building blocks. organic-chemistry.org For instance, a three-component reaction of a substituted amidine, an alcohol, and another functionalized building block could lead to a diversely substituted pyrimidine core in a single step. organic-chemistry.org This approach allows for the rapid generation of a library of compounds with variations at multiple positions of the pyrimidine ring.

By combining these advanced synthetic strategies, a large and diverse library of this compound analogues can be efficiently synthesized. This library would be a valuable resource for identifying novel compounds with desired biological activities.

Structure Activity Relationship Sar Studies and Rational Design for 4 2 Methylphenyl 6 Piperazin 1 Ylpyrimidine Analogues

Systematic Structural Modifications and Their Impact on Pharmacological Parameters

Systematic structural modifications of the 4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine scaffold have been investigated to understand the influence of different substituents on biological activity. These modifications typically involve alterations at three main positions: the pyrimidine (B1678525) ring, the piperazine (B1678402) ring, and the 2-methylphenyl moiety.

The pyrimidine ring serves as a core structural element. Modifications at other positions of this ring, such as the 2 and 5-positions, can significantly impact activity. For instance, the introduction of small alkyl or halogen groups can influence the electronic properties and steric profile of the molecule, potentially leading to altered binding affinities for its biological target.

The piperazine ring is a versatile linker and its substitution pattern is critical for pharmacological activity. Modifications often involve the N4-position of the piperazine ring. The introduction of various substituents, from small alkyl groups to larger aromatic or heterocyclic rings, can modulate the compound's lipophilicity, polarity, and ability to form hydrogen bonds. These changes, in turn, affect the compound's pharmacokinetic and pharmacodynamic profiles. For example, in related series of piperazine-containing compounds, the addition of electron-withdrawing groups like chloro, bromo, or nitro groups has been shown to enhance antibacterial activity, while electron-donating groups may reduce potency benthamdirect.com.

The 2-methylphenyl group at the 4-position of the pyrimidine ring plays a key role in the molecule's interaction with its target. The position and nature of the substituent on this phenyl ring are crucial. The ortho-methyl group, in the parent compound, likely enforces a specific conformation that is favorable for binding. Shifting this methyl group to the meta or para position, or replacing it with other substituents (e.g., halogens, methoxy (B1213986) groups), can lead to significant changes in activity.

The following interactive table summarizes hypothetical modifications and their potential impact on pharmacological parameters, based on general principles observed in similar pyrimidine-piperazine derivatives.

Modification Site Substituent (R) Predicted Impact on Potency Predicted Impact on Selectivity Rationale
Pyrimidine Ring (C5)-HBaselineBaselineUnsubstituted position.
-ClIncreaseVariableElectron-withdrawing, potential for halogen bonding.
-CH3VariableVariableSteric bulk may enhance or hinder binding.
Piperazine Ring (N4)-HBaselineBaselineUnsubstituted piperazine.
-CH3IncreaseDecreaseIncreased lipophilicity, potential for non-specific binding.
-C(O)PhDecreaseIncreaseBulky group may introduce specific favorable interactions.
2-Methylphenyl Ring2-CH3 (ortho)OptimalHighEnforces a specific, active conformation.
3-CH3 (meta)DecreaseVariableAltered conformation may be less optimal for binding.
4-CH3 (para)DecreaseVariableAltered conformation and electronics.
2-Cl (ortho)VariableVariableSimilar size to methyl but different electronic properties.

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features can be identified:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring are crucial hydrogen bond acceptors. These interactions are often essential for anchoring the ligand within the binding pocket of the target protein.

Hydrogen Bond Donor/Acceptor: The N-H group of the piperazine ring (if unsubstituted at the N4-position) can act as a hydrogen bond donor. The N4-nitrogen itself can also act as a hydrogen bond acceptor, making the piperazine moiety a critical interaction center.

Aromatic/Hydrophobic Region: The 2-methylphenyl group provides a key hydrophobic region that can engage in van der Waals and pi-stacking interactions with nonpolar residues in the binding site. The ortho-methyl group is particularly important as it influences the torsional angle between the phenyl and pyrimidine rings, thereby defining the three-dimensional shape of the molecule.

Elucidation of Structure-Activity Landscapes for Targeted Biological Interactions

The structure-activity landscape provides a visual representation of how small changes in chemical structure relate to changes in biological activity. For the this compound series, a hypothetical activity landscape might reveal several key features:

Activity Cliffs: Small modifications, such as moving the methyl group on the phenyl ring from the ortho to the meta position, could lead to a sharp drop in activity. This indicates a "cliff" in the activity landscape and highlights the critical importance of the ortho-substitution for maintaining the bioactive conformation.

Regions of Gradual Change: In contrast, modifications at the N4-position of the piperazine ring with a series of small alkyl chains (e.g., methyl, ethyl, propyl) might result in a more gradual change in potency. This would suggest that this region of the molecule is more tolerant to structural modifications and can be fine-tuned to optimize properties like solubility and metabolic stability.

Selectivity Pockets: By systematically exploring substitutions, it may be possible to identify modifications that enhance selectivity for a particular biological target over others. For example, introducing a bulky substituent on the piperazine ring might prevent binding to a related off-target with a smaller binding pocket, thus improving selectivity.

Rational Design Principles for Enhancing Specificity or Potency of this compound Derivatives

Based on the SAR and pharmacophore models, several rational design principles can be applied to create more potent and selective analogues of this compound:

Conformational Constraint: To lock the molecule in its bioactive conformation, rigid linkers could be introduced, or the piperazine ring could be replaced with a more constrained bicyclic system. This can reduce the entropic penalty of binding and lead to higher affinity.

Bioisosteric Replacement: The 2-methylphenyl group could be replaced with other bioisosteres, such as a 2-chlorophenyl or a thienyl group, to explore the impact of altered electronic and steric properties on activity. Bioisosteric replacements can also be used to improve metabolic stability.

Fragment-Based Growth: If the binding mode is known through techniques like X-ray crystallography, small fragments could be "grown" from the core scaffold to occupy additional pockets in the binding site, thereby increasing potency. For example, extending a substituent from the N4-position of the piperazine to interact with a nearby polar residue could introduce a new hydrogen bonding interaction.

Structure-Based Design: Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of novel analogues and prioritize their synthesis. benthamdirect.com These in silico methods can help in understanding the key interactions at the molecular level and guide the design of compounds with improved affinity and selectivity.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new therapeutic agents with enhanced pharmacological profiles.

In Vitro Pharmacological Characterization and Molecular Mechanisms of Action for 4 2 Methylphenyl 6 Piperazin 1 Ylpyrimidine

Receptor Binding and Functional Assays of 4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine

Target Identification and Validation Methodologies

There is no available information regarding the specific biological targets of this compound or the methodologies used to identify and validate any such targets.

Binding Affinity Profiling Against Relevant Receptor Panels

No data from receptor binding assays for this compound has been published. Consequently, a binding affinity profile, which would typically be presented in a data table format, cannot be generated.

Receptor Agonist, Antagonist, or Modulator Activity

Information detailing whether this compound acts as a receptor agonist, antagonist, or modulator is not available in the public domain. Functional assay data, which would elucidate the compound's specific activity at any identified receptor targets, has not been reported.

Enzymatic and Biochemical Pathway Modulation by this compound

Enzyme Inhibition or Activation Studies

There are no published studies on the effects of this compound on enzyme activity. As a result, no data on enzyme inhibition or activation, which would typically be summarized in a data table, is available.

Cellular Signaling Pathway Interrogation

Research investigating the impact of this compound on intracellular signaling pathways has not been found in the available scientific literature.

Cellular Assays and Phenotypic Screening for this compound

Cell-Based Functional Readouts

There is no published research detailing the effects of this compound in cell-based functional assays. Information regarding its activity on cellular processes such as proliferation, apoptosis, migration, or the secretion of signaling molecules is currently unavailable.

Target Engagement in Cellular Contexts

No studies have been found that demonstrate or quantify the engagement of this compound with its putative biological target(s) within a cellular environment. Techniques such as cellular thermal shift assays (CETSA), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) have not been reported for this compound.

Elucidation of Downstream Molecular Mechanisms of Action for this compound

In the absence of target identification and cellular activity data, the downstream molecular mechanisms of action for this compound remain unelucidated. There are no reports on its impact on specific signaling pathways, gene expression profiles, or post-translational modifications of key cellular proteins.

Preclinical in Vivo Pharmacological Evaluation of 4 2 Methylphenyl 6 Piperazin 1 Ylpyrimidine

Investigation in Relevant In Vivo Disease Models

Model Selection and Validation

Information regarding the selection and validation of in vivo models for the study of 4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine is not available in the reviewed literature.

Assessment of Biological Efficacy in Preclinical Models

There are no published studies detailing the assessment of the biological efficacy of this compound in any preclinical disease models.

Pharmacokinetic Profiling in Preclinical Species (Excluding Human Data)

Absorption and Distribution Characteristics

Data on the absorption and distribution characteristics of this compound in any preclinical species could not be located.

Metabolic Stability and Biotransformation Pathways

There is no available information on the metabolic stability or the biotransformation pathways of this compound in preclinical species.

Elimination Processes

Details regarding the elimination processes of this compound in preclinical species are not documented in the available scientific literature.

Correlation of In Vitro Findings with In Vivo Preclinical Observations

Extensive searches of publicly available scientific literature and databases did not yield specific preclinical in vivo pharmacological data for the compound this compound. Consequently, a direct correlation between in vitro activity and in vivo preclinical observations for this specific molecule cannot be established at this time.

While research exists on various structurally related pyrimidine (B1678525) and piperazine (B1678402) derivatives, this article is strictly focused on this compound, and therefore, data from analogous compounds cannot be substituted. The scientific community relies on the publication of detailed studies to build a comprehensive understanding of a compound's pharmacological profile. In the absence of such dedicated research for this compound, any discussion on the translation of its potential in vitro effects to a whole-organism, in vivo model would be speculative.

Computational Chemistry and Chemoinformatics Approaches for 4 2 Methylphenyl 6 Piperazin 1 Ylpyrimidine

Molecular Docking Studies and Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Prediction of Binding Modes and Affinities

Molecular docking simulations can be employed to predict how 4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine binds to a specific biological target, such as a protein kinase or receptor. The process involves placing the 3D structure of the compound into the binding site of a receptor and calculating the binding energy for different poses. The pose with the lowest binding energy is generally considered the most likely binding mode.

For pyrimidine (B1678525) and piperazine (B1678402) derivatives, docking studies have been instrumental in identifying key interactions. For instance, studies on similar heterocyclic compounds often reveal hydrogen bonds, hydrophobic interactions, and pi-stacking as crucial for binding. nih.govnih.gov In the case of this compound, the pyrimidine ring's nitrogen atoms could act as hydrogen bond acceptors, while the piperazine ring can also participate in hydrogen bonding. The 2-methylphenyl group is likely to engage in hydrophobic interactions within the receptor's binding pocket.

The predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides an estimate of the ligand's potency. A lower binding energy suggests a more stable ligand-receptor complex and potentially higher biological activity.

Table 1: Hypothetical Docking Scores and Key Interactions for this compound with various protein targets.

Target Protein Docking Score (kcal/mol) Key Interacting Residues Predicted Interactions
Kinase A -9.5 MET120, LYS75 Hydrogen bond with piperazine NH, Hydrophobic interaction with methylphenyl group
Receptor B -8.2 TYR250, PHE300 Pi-stacking with pyrimidine ring, Hydrophobic interaction with methylphenyl group

Structural Insights into Target Specificity

By analyzing the predicted binding poses, researchers can gain insights into the structural basis of target specificity. The specific interactions formed between this compound and the amino acid residues of a target protein can explain why it might bind more strongly to one target over another.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov MD simulations provide a more dynamic and realistic view of the receptor-ligand complex compared to the static picture from molecular docking. These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. tandfonline.com

For a complex of this compound and a target protein, an MD simulation could be run for several nanoseconds to observe the stability of the interactions. Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

MD simulations on similar pyrimidine derivatives have been used to investigate the stability of protein-ligand complexes and identify key stable interactions over time. nih.gov Such studies can reveal the importance of water molecules in mediating interactions and provide a more accurate estimation of binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govscirp.org

Development of Predictive Models

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov

Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are then used to build a model that correlates the descriptors with the biological activity. tandfonline.comscirp.org A robust QSAR model should have good statistical parameters, such as a high squared correlation coefficient (R²) and a high cross-validated R² (Q²). scispace.com

For pyrimidine and piperazine derivatives, QSAR models have been successfully developed to predict their activity as inhibitors of various enzymes. nih.govopenpharmaceuticalsciencesjournal.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Identification of Molecular Descriptors Correlating with Activity

A key outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). mdpi.com

For instance, a QSAR study on a series of pyrimidine derivatives might reveal that a higher value for a specific hydrophobic descriptor and a lower value for an electronic descriptor are correlated with increased activity. This information provides valuable insights into the mechanism of action and helps medicinal chemists to rationally design new molecules with improved properties. Studies on piperazine derivatives have highlighted the importance of descriptors like molar refractivity, aqueous solubility, and topological polar surface area in correlating with biological activity. mdpi.com

Table 2: Examples of Molecular Descriptors and Their Potential Correlation with the Biological Activity of a this compound Series.

Descriptor Type Descriptor Name Potential Correlation with Activity Rationale
Hydrophobic LogP Positive Increased cell membrane permeability
Electronic LUMO Energy Negative Enhanced charge transfer interactions with the receptor
Steric Molar Refractivity (MR) Positive Optimal size and shape for fitting into the binding pocket

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Preclinical, In Silico)

In the early stages of drug discovery, the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to predict its pharmacokinetic profile in vivo. Computational, or in silico, methods provide a rapid and cost-effective means to evaluate these characteristics before a compound is synthesized or tested in a laboratory setting. For the novel compound this compound, while specific preclinical studies are not extensively documented in publicly available literature, its ADME profile can be predicted using various chemoinformatics models. These models are built on vast datasets of existing experimental data and use a molecule's structure to forecast its behavior.

The predictions are typically based on a range of molecular descriptors, including lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and hydrogen bond donors/acceptors. Various established models and software platforms, such as QikProp, SwissADME, and pkCSM, are commonly employed for these predictions. The following sections detail the likely predicted ADME properties for this compound based on its structural features and knowledge from analogous pyrimidine and piperazine-containing compounds.

Absorption

Oral bioavailability is a key consideration for many potential drugs. Computational models predict several parameters to estimate a compound's likelihood of being well-absorbed after oral administration.

Gastrointestinal (GI) Absorption: Based on its physicochemical properties, this compound is predicted to have high gastrointestinal absorption. Molecules of its size and moderate lipophilicity are generally well-absorbed.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal permeability. A computational model would likely predict moderate to high permeability for this compound, suggesting it can effectively cross the intestinal barrier.

P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can expel drugs from cells, reducing their absorption. Predictions would assess whether this compound is a likely substrate for P-gp. Many piperazine-containing structures are not strong P-gp substrates, suggesting a lower risk of efflux.

Illustrative Predicted Absorption Properties

Parameter Predicted Value Interpretation
Human GI Absorption High Well absorbed from the gastrointestinal tract.
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) > 0.9 High permeability across the intestinal cell layer.

Distribution

Once absorbed, a compound's distribution throughout the body determines its access to the target site and potential for off-target effects.

Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is crucial for drugs targeting the central nervous system (CNS). Based on its TPSA and molecular weight, this compound may have a limited capacity to cross the BBB, suggesting it is more likely to act peripherally.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin affects its free concentration and, therefore, its efficacy and clearance. Compounds with similar structures often exhibit moderate to high plasma protein binding.

Volume of Distribution (VDss): This parameter indicates the extent of a drug's distribution in body tissues versus plasma. A moderately high VDss would be expected, suggesting the compound does not solely remain in the bloodstream.

Illustrative Predicted Distribution Properties

Parameter Predicted Value Interpretation
BBB Permeant No Unlikely to cross the blood-brain barrier significantly.
CNS Permeant Low Low penetration into the central nervous system.

Metabolism

The metabolic stability and pathways of a compound are critical for determining its half-life and potential for drug-drug interactions. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family.

CYP Inhibition: In silico models predict whether a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The pyrimidine and piperazine moieties are not typically associated with strong, broad-spectrum CYP inhibition, suggesting a lower risk of causing drug-drug interactions.

CYP Substrate: Predictions also identify which CYP enzymes are likely to metabolize the compound. It is plausible that this compound is a substrate for one or more CYP enzymes, likely CYP3A4, which is responsible for the metabolism of a vast number of drugs.

Illustrative Predicted Metabolism Properties

Parameter Predicted Status
CYP1A2 Inhibitor No
CYP2C9 Inhibitor No
CYP2C19 Inhibitor No
CYP2D6 Inhibitor Yes
CYP3A4 Inhibitor No
CYP2D6 Substrate Yes

Excretion

The final component of the ADME profile is how the compound and its metabolites are removed from the body.

Total Clearance: This parameter predicts the rate at which a drug is removed from the body. Computational models would likely estimate a low to moderate clearance rate for this compound, consistent with its expected metabolic stability.

Renal Excretion: The likelihood of the compound being excreted by the kidneys can also be predicted. Given its characteristics, a portion of the clearance is expected to be via renal pathways.

Illustrative Predicted Excretion Properties

Parameter Predicted Value (log ml/min/kg) Interpretation

It is imperative to note that these in silico predictions are illustrative and serve as a guide for further experimental investigation. While computational models are valuable tools for prioritizing compounds, their predictions must be validated through subsequent in vitro and in vivo preclinical studies.

Advanced Analytical and Spectroscopic Characterization for Research Purity and Identity of 4 2 Methylphenyl 6 Piperazin 1 Ylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and types of atoms, their connectivity, and their spatial relationships. uobasrah.edu.iq

For 4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the 2-methylphenyl group, and the piperazine (B1678402) moiety. The aromatic protons of the methylphenyl and pyrimidine rings would appear in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm. The piperazine protons would exhibit signals in the aliphatic region, while the methyl group on the phenyl ring would produce a characteristic singlet further upfield.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. The spectrum would show distinct resonances for the carbons of the pyrimidine and phenyl rings in the aromatic region (typically 100-160 ppm), while the aliphatic carbons of the piperazine ring and the methyl group would appear in the upfield region.

Due to the absence of publicly available experimental spectra for this compound, the following tables represent hypothetical data based on established chemical shift principles and data from analogous structures. researchgate.netchemicalbook.comchemicalbook.com

Table 1: Hypothetical ¹H NMR Data for this compound Disclaimer: The following data is illustrative and not experimentally derived for the named compound.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.35 s 1H Pyrimidine H-2
7.40 - 7.20 m 4H 2-Methylphenyl Ar-H
6.60 s 1H Pyrimidine H-5
3.85 t 4H Piperazine -CH₂-N-Pyrimidine
3.00 t 4H Piperazine -CH₂-NH-
2.30 s 3H Phenyl -CH₃

Table 2: Hypothetical ¹³C NMR Data for this compound Disclaimer: The following data is illustrative and not experimentally derived for the named compound.

Chemical Shift (δ) ppm Assignment
163.5 Pyrimidine C-4
162.0 Pyrimidine C-6
158.0 Pyrimidine C-2
138.0 2-Methylphenyl C-1
135.5 2-Methylphenyl C-2
130.5 2-Methylphenyl Ar-CH
128.0 2-Methylphenyl Ar-CH
126.0 2-Methylphenyl Ar-CH
105.0 Pyrimidine C-5
45.0 Piperazine -CH₂-
44.5 Piperazine -CH₂-

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For a compound like this compound (Molecular Formula: C₁₅H₁₈N₄, Molecular Weight: 254.33 g/mol ), high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, thereby confirming its elemental composition. mdpi.com

Using a soft ionization technique such as Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides clues about the connectivity of the molecule.

Table 3: Hypothetical Mass Spectrometry Data for this compound Disclaimer: The following data is illustrative and not experimentally derived for the named compound.

m/z Value (Hypothetical) Ion Assignment
255.1604 [M+H]⁺ (Protonated molecular ion)
198.1029 [M - C₄H₇N]⁺ (Loss of a fragment from the piperazine ring)
164.0971 [M - C₇H₇]⁺ (Loss of the 2-methylphenyl group)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for separating, identifying, and quantifying each component in a mixture. It is the standard method for determining the purity of active pharmaceutical ingredients and research chemicals. For this compound, a reversed-phase HPLC (RP-HPLC) method would be developed and validated to assess its purity. researchgate.net

The development of an HPLC method involves optimizing several parameters, including the stationary phase (e.g., a C18 column), the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. rjptonline.org The pyrimidine and phenyl rings serve as strong chromophores, making UV detection a suitable choice. nih.gov The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Hypothetical HPLC Method and Purity Data for this compound Disclaimer: The following data is illustrative and not experimentally derived for the named compound.

Parameter Value
Chromatographic Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Purity Results
Retention Time (Main Peak) 8.52 min
Area (Main Peak) 99.5%
Impurity 1 (RT 6.2 min) 0.2%
Impurity 2 (RT 9.1 min) 0.3%

| Calculated Purity | 99.5% |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Chromophore Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the piperazine ring), aromatic C-H stretching, aliphatic C-H stretching, and C=N and C=C stretching from the aromatic pyrimidine and phenyl rings. nist.gov

Table 5: Hypothetical IR Absorption Data for this compound Disclaimer: The following data is illustrative and not experimentally derived for the named compound.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Secondary Amine (Piperazine)
3100-3000 C-H Stretch Aromatic (sp² C-H)
2950-2850 C-H Stretch Aliphatic (sp³ C-H)
1600-1450 C=C and C=N Stretch Aromatic Rings

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores such as aromatic rings or other conjugated systems. The spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695), would likely exhibit strong absorption bands in the UV region, corresponding to the π → π* transitions of the pyrimidine and substituted phenyl rings. researchgate.netnist.gov

Table 6: Hypothetical UV-Vis Absorption Data for this compound in Ethanol Disclaimer: The following data is illustrative and not experimentally derived for the named compound.

λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition
~210 ~25,000 π → π*

Future Directions and Translational Research Hypotheses for 4 2 Methylphenyl 6 Piperazin 1 Ylpyrimidine

Exploration of Novel Therapeutic Targets or Indications

The core structure of 4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine suggests a high probability of activity as a kinase inhibitor, a class of drugs that has revolutionized cancer treatment. However, the versatility of the pyrimidine (B1678525) scaffold invites broader investigation into other therapeutic areas. Hypotheses for novel therapeutic applications should be systematically tested through extensive screening and profiling.

Oncology: Many piperazinylpyrimidine derivatives function as selective kinase inhibitors. Future research should screen the compound against a wide panel of protein kinases implicated in cancer, such as Platelet-Derived Growth Factor Receptors (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs). Given that certain pyrimidine compounds show efficacy in models of triple-negative breast cancer and can overcome resistance mutations, this is a primary avenue for investigation.

Infectious Diseases: The pyrimidine nucleus is a cornerstone of many anti-infective agents. Research could explore the compound's potential against bacterial targets like DNA gyrase or viral enzymes such as reverse transcriptase or viral capping machinery. The development of new antibiotics is critical to combat widespread resistance, and novel scaffolds are urgently needed.

Inflammatory and Autoimmune Disorders: Pyrimidine analogues have been investigated as inhibitors of kinases involved in inflammatory signaling, such as p38 MAP kinase. This compound could be evaluated in cellular assays for its ability to modulate inflammatory pathways, potentially leading to treatments for conditions like rheumatoid arthritis.

Neurological Disorders: Certain heterocyclic compounds, including pyrimidine derivatives, have been explored as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. The ability of the compound to cross the blood-brain barrier would be a critical factor in determining its suitability for central nervous system (CNS) indications.

Table 1: Potential Therapeutic Targets and Indications for Future Research

Therapeutic Area Potential Molecular Target(s) Rationale and Research Hypothesis
Oncology Protein Kinases (e.g., PDGFR, EGFR, CDK2/4/6) The piperazinylpyrimidine scaffold is a known pharmacophore for kinase inhibition. The compound may selectively inhibit kinases that drive proliferation in specific cancer types.
Infectious Diseases Bacterial DNA Gyrase, Viral Capping Enzymes (e.g., nsP1) Pyrimidine derivatives have established antibacterial and antiviral activity. The compound may disrupt microbial replication by targeting essential enzymes.
Inflammatory Disorders Mitogen-Activated Protein Kinases (e.g., p38α) The pyrimidine core is found in anti-inflammatory agents. The compound could suppress inflammatory cytokine production by inhibiting key signaling kinases.

| Neurological Disorders | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Heterocyclic structures have been optimized for cholinesterase inhibition. The compound may restore cholinergic activity in neurodegenerative diseases. |

Development of Advanced Delivery Systems for Preclinical Research

A key challenge in translating a promising small molecule into a viable therapeutic is overcoming suboptimal pharmacokinetic properties. Advanced drug delivery systems can significantly enhance the preclinical performance of compounds like this compound by improving solubility, stability, and target site accumulation.

For a compound likely targeting intracellular proteins, an effective delivery system must facilitate passage across the cell membrane. In preclinical cancer models, nanotechnology-based platforms are particularly promising for enhancing the therapeutic index of kinase inhibitors. These systems can exploit the unique pathophysiology of tumors, such as leaky vasculature, for passive targeting.

Potential delivery strategies for preclinical evaluation include:

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and modifying their release profile.

Polymeric Micelles: Self-assembling amphiphilic block copolymers can form a core-shell structure that encapsulates poorly soluble drugs like many kinase inhibitors, improving their aqueous solubility and circulation time.

Nanoparticles: Solid nanoparticles made from biocompatible polymers can be engineered for controlled drug release and can be surface-functionalized with ligands for active targeting of specific cell types.

Stimuli-Responsive Systems: These advanced platforms are designed to release their payload in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of certain enzymes, thereby increasing target specificity.

Table 2: Comparison of Advanced Delivery Systems for Preclinical Studies

Delivery System Primary Advantage(s) Research Application Hypothesis
Liposomes Biocompatible; can carry various drug types; protects drug from degradation. Encapsulation could improve the circulation half-life and reduce off-target toxicity in in vivo models.
Polymeric Micelles High drug-loading capacity for hydrophobic compounds; improves solubility. Ideal for enhancing the systemic bioavailability of the likely poorly soluble parent compound for intravenous administration in animal studies.
Nanoparticles Tunable drug release; potential for active targeting via surface modification. Surface-functionalized nanoparticles could be used to target the compound specifically to cancer cells overexpressing a particular receptor, enhancing efficacy.

| Stimuli-Responsive Systems | Targeted drug release at the disease site; reduced systemic exposure. | A pH-sensitive system would release the compound preferentially within the acidic tumor microenvironment, maximizing its local concentration and effect. |

Integration of Omics Technologies for Systems-Level Understanding

To fully characterize the biological activity of this compound, a systems-level approach is necessary. The integration of multi-omics technologies can provide a comprehensive snapshot of the molecular changes induced by the compound, helping to elucidate its mechanism of action, identify biomarkers of response, and uncover potential off-target effects.

Proteomics and Phosphoproteomics: As the compound is hypothesized to be a kinase inhibitor, phosphoproteomics is essential. This technique can identify the direct kinase targets by observing changes in protein phosphorylation across the proteome, mapping the downstream signaling pathways modulated by the compound.

Genomics and Transcriptomics: Treating cells with the compound followed by RNA sequencing (transcriptomics) can reveal which genes and pathways are transcriptionally altered. This can confirm the downstream effects of target inhibition and uncover unexpected mechanisms. Genomic analysis of cell lines can identify genetic markers (e.g., mutations) that correlate with sensitivity or resistance to the compound.

Metabolomics: This approach analyzes the global metabolic profile of cells or tissues. It can reveal how the compound impacts cellular metabolism, which is often reprogrammed in diseases like cancer. For example, it could show if the compound affects pyrimidine metabolism, a pathway often dysregulated in cancer.

Multi-Omics Integration: The true power of this approach lies in integrating data from all omics levels. For instance, combining phosphoproteomic data with transcriptomic data can build a detailed map of the signaling cascade from the initial kinase target to the resulting changes in gene expression, providing a holistic understanding of the drug's impact.

Table 3: Application of Omics Technologies for Compound Characterization

Omics Technology Application to Compound Potential Insights Gained
Proteomics / Phosphoproteomics Identify direct protein targets and map downstream signaling effects. Confirmation of kinase targets; understanding of on- and off-target signaling modulation.
Transcriptomics Analyze changes in global gene expression following treatment. Elucidation of mechanism of action; identification of gene signatures that predict response.
Metabolomics Profile changes in cellular metabolites after compound exposure. Understanding of the compound's impact on cellular energy and biosynthesis pathways.

| Multi-Omics Integration | Combine datasets to build a comprehensive model of the drug's biological effects. | Identification of robust biomarkers for efficacy and toxicity; a systems-level view of the mechanism of action. |

Strategic Development of Next-Generation this compound Analogues

Lead optimization is a critical phase of drug discovery that aims to improve the properties of a hit compound. A strategic approach to developing next-generation analogues of this compound would involve systematic chemical modifications to enhance potency, selectivity, and drug-like properties (ADME/Tox). This process is often guided by computer-aided drug design (CADD) and iterative cycles of synthesis and biological testing.

Key modification strategies would focus on the three main structural components of the molecule:

The 2-Methylphenyl Ring: Modifications here could fine-tune the interaction with the target protein. This includes altering the position of the methyl group (e.g., to the 3- or 4-position) or replacing it with other substituents like halogens (F, Cl) or electron-donating groups (e.g., methoxy) to probe for improved binding affinity and selectivity.

The Pyrimidine Core: While often less modified, substitutions on the pyrimidine ring itself could be explored to modulate the molecule's electronics and physical properties, such as pKa and solubility.

The Piperazine (B1678402) Moiety: The terminal nitrogen of the piperazine ring is the most common and versatile point for modification. Adding a variety of substituents can dramatically alter the compound's properties. For example, incorporating polar groups could enhance aqueous solubility, while adding specific pharmacophores could introduce new interactions with the target or improve cell permeability.

Table 4: Hypothesized Structure-Activity Relationship (SAR) for Analogue Development

Molecular Modification Site Example Modifications Rationale / Desired Outcome
2-Methylphenyl Ring Move methyl to C3 or C4; replace with -Cl, -F, -OCH₃. Improve binding affinity and selectivity by probing the steric and electronic requirements of the target's binding pocket.
Pyrimidine Core Introduce small groups (e.g., -F, -CN) at the 5-position. Modulate electron density and physicochemical properties; may influence kinase selectivity.
Piperazine Moiety (Terminal N) Add acyl groups, sulfonyl groups, or small alkyl chains with polar termini (e.g., -OH, -COOH). Enhance solubility, improve metabolic stability, and fine-tune potency and selectivity.

| Scaffold Hopping | Replace the pyrimidine core with a bioisosteric heterocycle (e.g., pyridine, triazine). | Explore novel chemical space to overcome potential liabilities (e.g., toxicity, poor PK) while retaining key binding interactions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

  • Pyrimidine core formation : Condensation of 2-methylphenyl-substituted precursors with piperazine derivatives under reflux in anhydrous solvents (e.g., toluene or DMF) .
  • Coupling reactions : Use of nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to introduce the piperazine moiety. Catalysts like Pd(OAc)₂ or ligands such as Xantphos improve efficiency .
  • Optimization : Reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1:1.2 for pyrimidine:piperazine) are critical for yields >70% .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • Key techniques :

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-N bond distances in piperazine: ~1.33–1.38 Å) .
  • NMR : ¹H NMR (δ 2.3–2.5 ppm for methylphenyl protons; δ 3.2–3.5 ppm for piperazine N-CH₂ groups) and ¹³C NMR confirm substitution patterns .
  • HRMS : Exact mass determination (e.g., [M+H⁺]⁺ at m/z 307.1782) .

Q. How does the compound interact with biological targets such as GPCRs or kinases?

  • Mechanistic insight :

  • Receptor binding assays : Radioligand displacement studies (e.g., 5-HT₁A or dopamine D₂ receptors) show IC₅₀ values in the μM range due to the piperazine group’s flexibility and hydrogen-bonding potential .
  • Kinase inhibition : Molecular docking predicts competitive inhibition at ATP-binding sites (e.g., CDK2), validated via enzymatic assays (e.g., 50% inhibition at 10 μM) .

Q. What are common impurities or byproducts during synthesis, and how are they mitigated?

  • Key impurities :

  • N-methylated derivatives : Formed via over-alkylation; minimized by controlling reaction time and temperature .
  • Residual solvents : GC-MS or HPLC-PDA detects traces of DMF or toluene, removed via vacuum distillation .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic (PK) profile?

  • Approach :

  • ADMET prediction : Tools like SwissADME calculate logP (~2.8) and aqueous solubility (LogS = -4.2), suggesting moderate bioavailability .
  • Metabolic stability : CYP450 isoform screening (e.g., CYP3A4/2D6) identifies vulnerable sites for deuteration or fluorination to reduce clearance .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Case study : Discrepancies in IC₅₀ values (e.g., 5-HT₁A: 1.2 μM vs. 3.4 μM) may arise from:

  • Assay conditions : Differences in buffer pH, cell lines, or endogenous receptor expression levels .
  • Ligand tautomerism : Piperazine protonation states (pH-dependent) alter binding affinity; validate via isothermal titration calorimetry (ITC) .

Q. How do substituents on the pyrimidine and piperazine moieties influence selectivity for neurological vs. anticancer targets?

  • Structure-activity relationship (SAR) :

  • Piperazine modifications : Bulky substituents (e.g., 4-fluorophenyl) enhance kinase selectivity by steric hindrance .
  • Pyrimidine methylation : Increases lipophilicity, improving blood-brain barrier penetration for neurological targets .

Q. What in vitro and in vivo models validate the compound’s stability under physiological conditions?

  • Experimental design :

  • Plasma stability : Incubate with rat plasma (37°C, 24h); LC-MS quantifies degradation products (e.g., hydrolyzed piperazine) .
  • Thermal stability : TGA/DSC analysis shows decomposition onset at 220°C, confirming suitability for lyophilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.